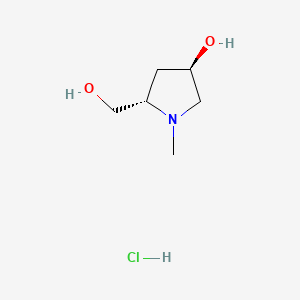

![molecular formula C6H12N2 B600055 Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane CAS No. 164799-15-9](/img/structure/B600055.png)

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

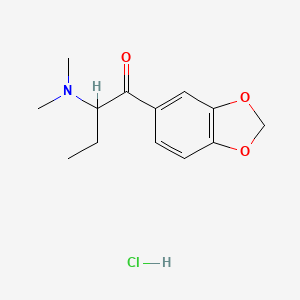

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C6H12N2 . It is a compound that features a unique bicyclic structure .

Synthesis Analysis

The synthesis of Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane has been reported in the literature . The synthesis involves the use of various transition-metal-catalyzed and transition-metal-free catalytic systems . The process can be directed toward the formation of either the exo- or endo-3-azabicyclo[3.1.0]hexanes, depending on the choice of catalyst and hydrolysis conditions .

Molecular Structure Analysis

The molecular structure of Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is characterized by a unique 3-azabicyclo[3.1.0]hexane core . The compound has a molecular weight of 112.17 .

Applications De Recherche Scientifique

Synthesis of Novel Compounds : The synthesis and characterization of derivatives of 1-amino-3-azabicyclo[3.1.0]hexane have been explored, showcasing the versatility of these compounds in creating new chemical entities (Gensini et al., 2002).

Development of Antibacterial Agents : Trovafloxacin, a broad-spectrum antibacterial, incorporates the 3-azabicyclo[3.1.0]hexane ring system. The synthesis of trovafloxacin using various derivatives of this ring system demonstrates the importance of such structures in pharmaceutical development (Norris et al., 2000).

Chemical Reactions and Transformations : Studies have shown that certain derivatives of 3-azabicyclo[3.1.0]hexane react with iodinating agents, leading to the formation of various exo and endo isomers, highlighting the reactivity of these compounds (Molchanov et al., 2003).

Application in Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, serve as intermediates for the asymmetric synthesis of biologically active compounds, showcasing their utility in creating chiral molecules (Jida et al., 2007).

Discovery of Novel Opioid Ligands : The azabicyclo[3.1.0]hexane core has been utilized in the discovery of a new class of opioid ligands. Interestingly, a single methyl group addition in these compounds resulted in a significant improvement in binding, demonstrating the impact of minor structural changes (Lunn et al., 2011).

Biological Activity of Natural Products : The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for their biological activities. Ficellomycin, for example, includes this structure and showcases its importance in antibacterial and antitumor properties (Kurosawa et al., 2020).

Propriétés

IUPAC Name |

(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSYYHGSQMAFV-XEAPYIEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@H](C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717434 |

Source

|

| Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane | |

CAS RN |

164799-15-9 |

Source

|

| Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)

![Benzyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599992.png)